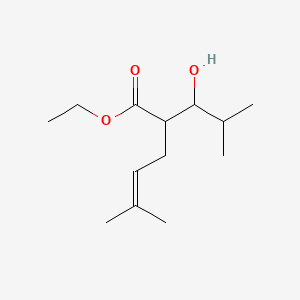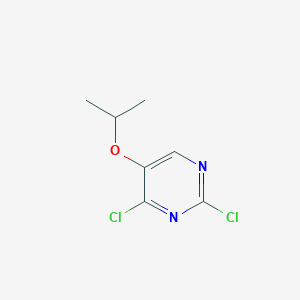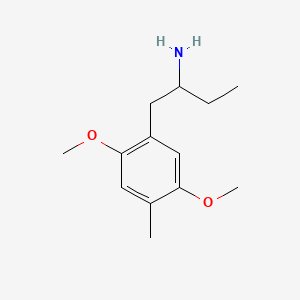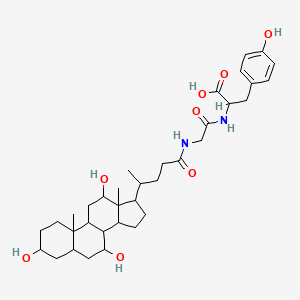
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is a synthetic peptide composed of various amino acids. This compound is notable for its complex structure, which includes both natural and non-natural amino acids. It has applications in various fields, including medicinal chemistry and peptide research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
化学反应分析
Types of Reactions
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the target substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
科学研究应用
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins, altering their function or inhibiting their activity. The presence of non-natural amino acids can enhance its stability and specificity.
相似化合物的比较
Similar Compounds
H-DL-Phe(4-Cl)-OMe.HCl: A related compound with a simpler structure.
4-Chloro-DL-Phenylalanine Methyl Ester Hydrochloride: Another similar compound used in peptide synthesis.
Uniqueness
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is unique due to its complex structure, which includes multiple non-natural amino acids. This complexity allows for specific interactions and enhanced stability, making it valuable in various research and industrial applications.
属性
分子式 |
C59H71ClN12O8S2 |
|---|---|
分子量 |
1175.9 g/mol |
IUPAC 名称 |
10-(4-aminobutyl)-19-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75) |
InChI 键 |
BLEAANKQQSAKNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)



